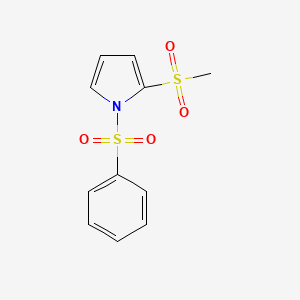
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H12ClN It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce corresponding oxides .
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Shares a similar structure and is used in similar applications.
Lidocaine: A well-known local anesthetic with a related chemical structure
Uniqueness
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
65158-40-9 |
|---|---|
Fórmula molecular |
C10H9ClF3N |
Peso molecular |
235.63 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-4-3-5-7(2)8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clave InChI |
LHNZFDZUKYUEPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)









![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)

![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
